molecular formula C21H22N2OS2 B11647504 3-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

3-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11647504
M. Wt: 382.5 g/mol
InChI Key: JYTBMTCBJIHRMV-UHFFFAOYSA-N
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Description

(1E)-N-(3-METHOXYPHENYL)-4,4,6,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(3-METHOXYPHENYL)-4,4,6,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and the methoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(3-METHOXYPHENYL)-4,4,6,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-(3-METHOXYPHENYL)-4,4,6,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents for treating diseases.

Medicine

In medicine, (1E)-N-(3-METHOXYPHENYL)-4,4,6,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is investigated for its potential pharmacological properties. Studies focus on its ability to interact with specific enzymes or receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-N-(3-METHOXYPHENYL)-4,4,6,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-N-(3-METHOXYPHENYL)-4,4,6,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE apart is its unique combination of a quinoline core with a dithiolo ring and multiple methyl groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2OS2/c1-12-9-13(2)18-16(10-12)17-19(21(3,4)23-18)25-26-20(17)22-14-7-6-8-15(11-14)24-5/h6-11,23H,1-5H3

InChI Key

JYTBMTCBJIHRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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